molecular formula C24H25N3O4S B11135177 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11135177
M. Wt: 451.5 g/mol
InChI Key: WQWKETRZYWPCJU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the trimethoxyphenyl group. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as trifluoroethanol. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to its combination of indole, thiazole, and trimethoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-14-22(23(28)25-10-9-15-13-26-18-8-6-5-7-17(15)18)32-24(27-14)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-8,11-13,26H,9-10H2,1-4H3,(H,25,28)

InChI Key

WQWKETRZYWPCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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